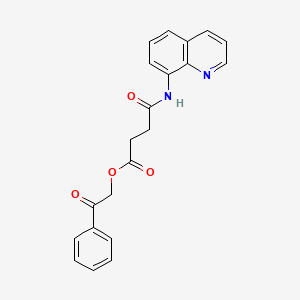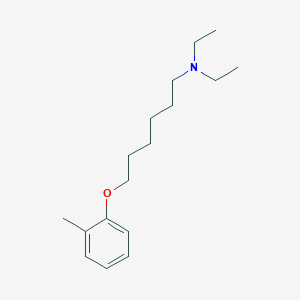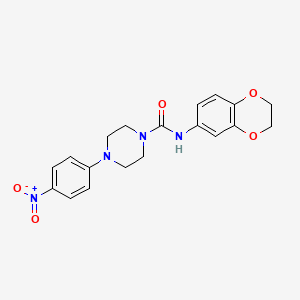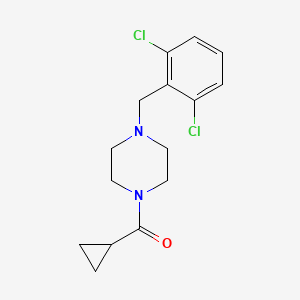
N-cyclopropyl-N'-(3-fluorophenyl)ethanediamide
Descripción general
Descripción
N-cyclopropyl-N'-(3-fluorophenyl)ethanediamide, also known as CPP-115, is a synthetic compound that belongs to the class of GABA aminotransferase inhibitors. It is a potent and selective inhibitor of GABA transaminase, which is an enzyme responsible for the breakdown of GABA neurotransmitters in the brain. CPP-115 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Mecanismo De Acción
N-cyclopropyl-N'-(3-fluorophenyl)ethanediamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA neurotransmitters in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity. This mechanism of action is similar to that of other GABAergic drugs, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, leading to increased inhibition of neuronal activity. This can result in a range of physiological effects, including sedation, muscle relaxation, and anxiolytic effects. Additionally, this compound has been shown to have anticonvulsant effects, reducing the severity and frequency of seizures in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-N'-(3-fluorophenyl)ethanediamide has several advantages for use in laboratory experiments. It is a highly potent and selective inhibitor of GABA transaminase, making it a useful tool for studying the role of GABA in neurological disorders. Additionally, it has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, there are also some limitations to the use of this compound in laboratory experiments. It is a synthetic compound and may not accurately reflect the effects of endogenous GABA in the brain. Additionally, it may have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on N-cyclopropyl-N'-(3-fluorophenyl)ethanediamide. One area of interest is the development of more selective and potent inhibitors of GABA transaminase. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neuronal activity. Another potential direction is the testing of this compound in clinical trials for the treatment of various neurological and psychiatric disorders. Finally, there is also interest in developing new formulations of this compound that could improve its pharmacokinetic properties and increase its therapeutic potential.
Aplicaciones Científicas De Investigación
N-cyclopropyl-N'-(3-fluorophenyl)ethanediamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and anxiety. It has been shown to significantly reduce seizures in animal models of epilepsy and has been tested in clinical trials for the treatment of refractory epilepsy. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction and has potential as a treatment for substance abuse disorders. Additionally, it has been shown to have anxiolytic effects in animal models of anxiety disorders.
Propiedades
IUPAC Name |
N-cyclopropyl-N'-(3-fluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c12-7-2-1-3-9(6-7)14-11(16)10(15)13-8-4-5-8/h1-3,6,8H,4-5H2,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMVSMVEUKNKHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8,9-dimethyl-2-(1-methyl-1H-pyrazol-5-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4682573.png)
![4-{[(2,5-dichlorophenyl)amino]carbonyl}phenyl 4-methyl-3-nitrobenzoate](/img/structure/B4682581.png)
![N~2~-(4-bromo-3-methylphenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4682587.png)

![2-(3-{[5-(methoxycarbonyl)-2-furyl]methoxy}phenyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4682610.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-fluorobenzenesulfonamide](/img/structure/B4682624.png)

![1-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B4682635.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-naphthalenesulfonamide](/img/structure/B4682639.png)

![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(3,4-dimethoxyphenyl)hydrazinecarbothioamide](/img/structure/B4682657.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4682663.png)
![N-(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide](/img/structure/B4682679.png)